(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one
Overview
Description
(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one is a useful research compound. Its molecular formula is C21H27N3O2Si and its molecular weight is 381.551. The purity is usually 95%.
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Scientific Research Applications
Three-Component Spiro Heterocyclization
Salnikova, Dmitriev, and Maslivets (2019) described a method for forming complex spiro heterocyclic compounds through a three-component spiro heterocyclization process. This process involves the use of indane-1,3-dione and heterocyclic enamines, such as 5-amino-1H-pyrazoles, to create compounds like 3-methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles) (Salnikova et al., 2019).
Novel Synthesis Approach
Vilches-Herrera, Spannenberg, Langer, and Iaroshenko (2013) developed an efficient method to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines. They used a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds (Vilches-Herrera et al., 2013).
Direct Spiro Heterocyclization Method
Bubnov, Denislamova, Aliev, and Maslivets (2012) explored a direct spiro heterocyclization method involving methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and 3-arylamino-1H-inden-1-ones. This led to the formation of spiro[indeno[1,2-b]pyrrole-3,2′pyrrole]-2,4,5′(1′H)-triones (Bubnov et al., 2012).
Synthesis of Pyrrolopyridine Analogs
Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One of these compounds demonstrated antibacterial activity in vitro (Toja et al., 1986).
Properties
IUPAC Name |
(2S)-5-amino-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2Si/c1-27(2,3)10-9-26-14-24-19-18(5-4-8-23-19)21(20(24)25)12-15-6-7-17(22)11-16(15)13-21/h4-8,11H,9-10,12-14,22H2,1-3H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGFPVNDGLOCX-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)[C@]3(C1=O)CC4=C(C3)C=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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